molecular formula C15H12N2 B12974841 10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile

10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile

Cat. No.: B12974841
M. Wt: 220.27 g/mol
InChI Key: HPHCMFMCJCTHLP-UHFFFAOYSA-N
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Description

10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile is a tricyclic compound with a seven-membered ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C14H13N and a molecular weight of 195.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile typically involves the reduction of dibenz[b,f]azepine derivatives. One common method includes the reduction of dibenz[b,f]azepine-5-carbonitrile using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an antagonist at serotonin receptors, contributing to its antidepressant properties . Additionally, the compound can modulate ion channels and neurotransmitter release, affecting neuronal signaling and function .

Comparison with Similar Compounds

10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

6,11-dihydro-5H-benzo[b][1]benzazepine-2-carbonitrile

InChI

InChI=1S/C15H12N2/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)17-15(13)9-11/h1-6,9,17H,7-8H2

InChI Key

HPHCMFMCJCTHLP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC3=C1C=CC(=C3)C#N

Origin of Product

United States

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